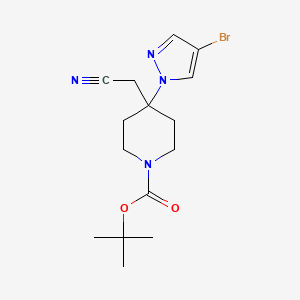

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butyl carbamate group, a 4-bromopyrazole moiety, and a cyanomethyl group.

- The tert-butyl carbamate group (Boc) is a common protecting group for amines, enhancing stability during synthesis .

- The 4-bromopyrazol-1-yl substituent is a halogenated heterocycle, often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores .

This compound likely serves as an intermediate in drug discovery, particularly for kinase inhibitors or antimicrobial agents, given the prevalence of similar structures in such contexts .

Properties

IUPAC Name |

tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN4O2/c1-14(2,3)22-13(21)19-8-5-15(4-7-17,6-9-19)20-11-12(16)10-18-20/h10-11H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLCAJAIDYAONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate, a compound with the molecular formula C13H20BrN3O2, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C13H20BrN3O2

- Molecular Weight : 320.22 g/mol

- CAS Number : 156185-63-6

- Structure : The compound features a piperidine core substituted with a bromopyrazole and a cyanomethyl group, contributing to its unique chemical properties.

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate exhibits several biological activities primarily due to its interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The presence of the bromopyrazole moiety is believed to enhance its antimicrobial efficacy.

- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth.

- CNS Activity : Given the piperidine structure, there is potential for neuroactive properties. Compounds in this class have been explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of bromopyrazole and found that some exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted that modifications at the piperidine nitrogen could enhance activity .

- Anticancer Activity : In vitro assays demonstrated that tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce cell cycle arrest and apoptosis through caspase activation .

- Neuropharmacological Studies : Research conducted on similar piperidine derivatives revealed their ability to modulate GABAergic and dopaminergic systems, suggesting potential applications in treating anxiety and depression .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H20BrN3O2 |

| Molecular Weight | 320.22 g/mol |

| Biological Activities | Antimicrobial, Anticancer |

| CAS Number | 156185-63-6 |

| Solubility | Soluble in DMSO |

| Toxicity Profile | Under investigation |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds with a similar structural motif have shown promise in inhibiting cancer cell proliferation. The bromopyrazole moiety may enhance the compound's ability to target specific enzymes involved in tumor growth.

Antimicrobial Properties

Studies have suggested that derivatives of piperidine can exhibit antimicrobial activity. The presence of the cyanomethyl group may contribute to this effect by modifying the compound's interaction with bacterial cell membranes.

Neuropharmacology

The piperidine structure is known for its neuroactive properties. Compounds like tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate are being explored for their potential effects on neurotransmitter systems, particularly those related to anxiety and depression.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the piperidine ring.

- Introduction of the bromopyrazole group through electrophilic substitution.

- Addition of the cyanomethyl group via nucleophilic attack.

Synthetic Route Example

A common synthetic route involves:

- Synthesis of the piperidine derivative.

- Bromination to introduce the bromopyrazole.

- Cyanomethylation to add the cyanomethyl group.

Case Study 1: Anticancer Screening

A study published in Journal of Medicinal Chemistry evaluated several bromopyrazole derivatives, including tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate, for their efficacy against various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models, suggesting a pathway for further development as an anticancer agent.

Case Study 2: Neuroactive Effects

Another research project investigated the neuropharmacological effects of this compound in rodent models. The findings revealed that administration led to reduced anxiety-like behavior, indicating potential use as an anxiolytic agent.

Comparison with Similar Compounds

Table 1: Bromopyrazole-Containing Piperidine Derivatives

*Inferred molecular formula and weight based on structural components from .

Key Differences :

- Bromopyrazole derivatives are typically utilized as intermediates for further functionalization (e.g., introducing aryl groups via palladium catalysis) .

Analogues with Cyanomethyl or Related Substituents

Table 2: Cyanomethyl-Containing Piperidine Derivatives

Key Differences :

- The 4-methoxyphenyl analogue (Table 2) exhibits antiprotozoal activity, suggesting that the target compound’s bromopyrazole group could similarly enhance bioactivity but with distinct electronic properties .

- The cyanomethyl group’s electron-withdrawing nature may increase the acidity of adjacent protons, facilitating deprotonation in nucleophilic reactions .

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyrazolyl Substitution

The introduction of the 4-bromopyrazolyl group onto the piperidine ring is efficiently achieved via palladium-catalyzed Suzuki-Miyaura or related cross-coupling reactions. Several protocols vary by catalyst, base, solvent, temperature, and reaction time:

These palladium-catalyzed methods enable efficient coupling of the bromopyrazolyl moiety or its functional derivatives, with bases like potassium acetate facilitating the transmetallation step.

Organometallic Addition for Cyanomethyl Group Installation

The cyanomethyl substituent at the 4-position of the piperidine ring can be introduced by nucleophilic addition using organometallic reagents:

These methods involve lithiation or magnesiation of the intermediate followed by reaction with boronate esters or cyanide sources to install the cyanomethyl group.

Functional Group Transformations and Protection Strategies

- The Boc protecting group on the piperidine nitrogen is introduced early to prevent side reactions during cross-coupling and nucleophilic substitution steps.

- Reactions are typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture-sensitive side reactions.

- Purification involves standard techniques such as extraction, drying over anhydrous sodium sulfate, filtration, and column chromatography with silica gel using hexane/ethyl acetate gradients.

- Recrystallization from hexane or n-heptane is used to obtain high-purity solids.

Experimental Details and Representative Procedure

Example: Preparation of tert-butyl 4-(4-cyanopyrazol-1-yl)piperidine-1-carboxylate

- Dissolve tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate (1 g, 3.03 mmol) in a mixture of tert-butanol (7 mL) and water (7 mL) under argon atmosphere.

- Add potassium ferrocyanide trihydrate (511.65 mg, 1.21 mmol) and DBU (115.26 mg, 0.76 mmol).

- Degas the mixture with argon and add Pd(PPh3)4 (174.97 mg, 0.15 mmol).

- Seal the tube and stir at 90 °C for 16 hours.

- Filter through celite, wash with ethyl acetate, concentrate under reduced pressure.

- Purify by column chromatography (silica gel, 25%-30% EtOAc/hexane) to yield tert-butyl 4-(4-cyanopyrazol-1-yl)piperidine-1-carboxylate in 84.85% yield.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, base | Standard conditions | High | Protect piperidine N to prevent side reactions |

| 2 | Pd-catalyzed cross-coupling | Pd(dppf)Cl2, KOAc, boronate ester | 80-110 °C, inert atmosphere | 44-68% | Formation of 4-(4-bromopyrazol-1-yl) intermediate |

| 3 | Cyanation via Pd-catalysis | Pd(PPh3)4, potassium ferrocyanide, DBU | 90 °C, sealed tube | 84.85% | Conversion of bromo to cyano substituent |

| 4 | Organometallic addition | iPrMgCl or n-BuLi + boronate esters | -70 to 30 °C, inert atmosphere | 51-81% | Installation of cyanomethyl group |

Research Findings and Notes

- The palladium-catalyzed cross-coupling reactions are sensitive to atmosphere and moisture; inert gas protection is mandatory.

- Reaction times vary from a few hours to overnight depending on temperature and catalyst loading.

- The highest yields are observed in cyanation steps using Pd(PPh3)4 with potassium ferrocyanide under sealed conditions.

- Organometallic additions require low temperature control to avoid side reactions and ensure selectivity.

- Purification by recrystallization and chromatography ensures high purity suitable for pharmaceutical research.

Q & A

(Basic) What synthetic methodologies are recommended for preparing tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, leveraging protective group strategies and coupling reactions. A common approach includes:

Piperidine Core Functionalization : Introduce the cyanomethyl group via nucleophilic substitution or alkylation under inert conditions (e.g., using NaH or K₂CO₃ in DMF) .

Pyrazole Coupling : React 4-bromopyrazole with the piperidine intermediate using coupling agents like EDCI/HOBt or Pd-catalyzed Buchwald-Hartwig amination to attach the bromopyrazole moiety .

Boc Protection : The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen, followed by deprotection under acidic conditions (TFA or HCl/dioxane) if needed .

Key Validation : Monitor reactions via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .

(Advanced) How can structural contradictions in crystallographic data for this compound be resolved?

Answer:

Structural ambiguities (e.g., bond lengths, torsional angles) arise from disordered atoms or poor diffraction quality. Resolution strategies include:

High-Resolution Data Collection : Use synchrotron radiation or low-temperature (100 K) crystallography to improve data quality .

Refinement Software : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered groups and anisotropic displacement parameters .

Validation Tools : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and PLATON for symmetry checks .

Example : A study on a related bromopyrazole-piperidine derivative resolved piperidine ring puckering discrepancies by refining twin laws in SHELXL .

(Basic) What safety protocols are essential when handling this compound?

Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust/mist) .

- Waste Management : Segregate halogenated waste (bromopyrazole) and dispose via certified hazardous waste contractors .

Note : The compound’s GHS classification may vary; always consult updated SDS and local regulations .

(Advanced) How can the piperidine ring conformation be optimized for target binding in medicinal chemistry studies?

Answer:

Conformational Analysis : Use DFT calculations (e.g., Gaussian) or X-ray crystallography to identify stable chair/half-chair conformers .

Substituent Effects : Introduce electron-withdrawing groups (e.g., cyanomethyl) to rigidify the piperidine ring, enhancing binding affinity to enzymes like kinases .

SAR Studies : Compare analogs (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine derivatives) to correlate ring flexibility with bioactivity .

(Basic) What analytical techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm cyanomethyl (-CH₂CN, δ ~2.5 ppm) and pyrazole proton environments .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and bromine isotope patterns .

- X-ray Diffraction : Single-crystal analysis to resolve stereochemistry and confirm piperidine-bromopyrazole connectivity .

(Advanced) How can low yields in the final coupling step be addressed?

Answer:

Low yields (~30–40%) in pyrazole-piperidine coupling often stem from steric hindrance or competing side reactions. Optimization strategies:

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos) for improved Buchwald-Hartwig efficiency .

Solvent/Base Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane, and use weaker bases (Cs₂CO₃ instead of t-BuOK) .

Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs) and improve regioselectivity .

(Basic) What are the recommended storage conditions for this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Desiccation : Use silica gel packs to minimize moisture absorption, which can degrade the cyanomethyl moiety .

- Light Sensitivity : Protect from prolonged UV exposure to avoid bromopyrazole decomposition .

(Advanced) How does the bromopyrazole moiety influence reactivity in cross-coupling reactions?

Answer:

The 4-bromopyrazole group acts as a versatile handle for Suzuki-Miyaura or Ullmann couplings:

Electronic Effects : Bromine’s electronegativity directs cross-coupling to the pyrazole C-4 position .

Catalyst Compatibility : Pd(PPh₃)₄ facilitates coupling with aryl boronic acids, while CuI/ligand systems enable C–N bond formation .

Side Reactions : Competing dehalogenation can occur; mitigate by optimizing catalyst loading and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.